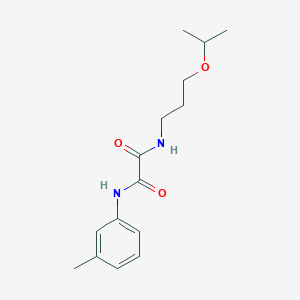
N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide, also known as CFMPA, is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. CFMPA belongs to a class of compounds known as pyrazoles, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mechanism of Action
The mechanism of action of N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is overexpressed in many types of cancer cells and is involved in the production of prostaglandins, which promote inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in the development of chronic inflammation and cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer drugs. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide, including:
1. Development of this compound-based drugs for the treatment of cancer.
2. Investigation of the mechanism of action of this compound and its potential targets for cancer therapy.
3. Optimization of the synthesis method for this compound to improve its solubility and reduce its toxicity.
4. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models.
5. Investigation of the potential applications of this compound in other areas of medicinal chemistry, such as anti-inflammatory and analgesic drugs.
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry, particularly in the development of new cancer drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential targets for cancer therapy, as well as to optimize its synthesis method and evaluate its pharmacokinetics and pharmacodynamics in animal models.
Synthesis Methods
N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 3-fluoro-4-methylbenzaldehyde with cyclohexyl hydrazine and subsequent reaction with ethyl acetate. Another common method involves the reaction of 3-fluoro-4-methylbenzaldehyde with cyclohexylamine and subsequent reaction with acetic anhydride.
Scientific Research Applications
N-(1-cyclohexyl-1H-pyrazol-5-yl)-2-(3-fluoro-4-methylphenyl)acetamide has been the subject of extensive scientific research due to its potential applications in medicinal chemistry. One of the most promising areas of research involves the development of this compound-based drugs for the treatment of cancer. This compound has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Properties
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)-2-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-13-7-8-14(11-16(13)19)12-18(23)21-17-9-10-20-22(17)15-5-3-2-4-6-15/h7-11,15H,2-6,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKHCCGBNMXQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=CC=NN2C3CCCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4941752.png)
![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4941755.png)
![2-phenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B4941766.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(5-isoxazolylmethyl)(methyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4941777.png)

![9-benzyl-2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4941791.png)

![3-(2-isoxazolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]propanamide](/img/structure/B4941802.png)
![N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4941809.png)
![4,4'-[(6-phenyl-2,4-pyrimidinediyl)bis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B4941813.png)

![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4941838.png)
![5-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941844.png)
